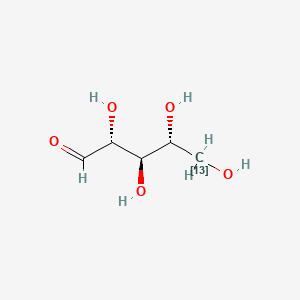

D-Ribose-13C-3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Ribose-13C-3: is a labeled form of d-Ribose, a naturally occurring sugar that is a crucial component of ribonucleic acid (RNA) and adenosine triphosphate (ATP). The “13c” label indicates that the compound contains carbon-13, a stable isotope of carbon, which is used in various scientific research applications to trace and study metabolic pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribose-13C-3 typically involves the incorporation of carbon-13 into the ribose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in chemical reactions. One common method involves the use of labeled glucose, which is enzymatically converted to ribose-5-phosphate and then to this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic pathways. These microorganisms are cultured in media containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .

Análisis De Reacciones Químicas

Glycosylation Reactions

D-Ribose can undergo glycosylation reactions to form nucleosides. A notable study demonstrated the direct glycosylation of unprotected D-ribose with various nucleobases under Mitsunobu conditions. This approach yielded β-pyranosyl nucleosides, with the reaction conditions optimized for higher yields. The study highlighted:

-

Reagents Used : Various electron acceptors such as CCl4, CBr4, and Ag2CO3 were tested.

-

Yields : The reaction produced significant yields of desired products while minimizing byproducts like furanosides.

This method exemplifies how D-ribose can be effectively utilized to synthesize important biological molecules without the need for protective groups, enhancing its utility in biochemical research .

Oxidation Reactions

D-Ribose can be oxidized to form ribonic acid using oxidizing agents such as potassium permanganate or nitric acid. This transformation is crucial for studying the metabolic pathways involving ribose and its derivatives. The oxidation process typically involves:

-

Oxidizing Agents : Potassium permanganate is commonly employed for this reaction.

-

Reaction Conditions : The reaction conditions must be carefully controlled to ensure complete conversion without excessive degradation of the ribose structure.

The ability to oxidize D-ribose opens pathways for synthesizing various ribose derivatives that can be used in further biochemical applications.

Table 1: Comparison of Different Isotopically Labeled Riboses

| Compound Name | Description | Applications |

|---|---|---|

| D-Ribose-1-13C | Labeled at the first carbon | Tracing pathways starting from this position |

| D-Ribose-2-13C | Labeled at the second carbon | Insights into metabolic transformations |

| D-Ribose-3-13C | Labeled at the third carbon | Focus on specific metabolic transformations |

| D-Ribose-4-13C | Labeled at the fourth carbon | Studies on nucleotide synthesis |

| D-Ribose-5-13C | Labeled at the fifth carbon | Exploration of ribonucleotide metabolism |

This table illustrates how different isotopic labels provide unique insights depending on which carbon atom is labeled, enhancing our understanding of ribose's role in metabolism.

Impact on Drug Metabolism

Recent studies have investigated how exogenous D-ribose affects drug interactions, particularly in enhancing antibiotic efficacy against resistant strains of bacteria like Salmonella choleraesuis. Findings indicate that:

-

Enhanced Drug Uptake : D-ribose increases proton motive force (PMF) by activating electron transport chains, leading to improved drug uptake and cell death.

These results suggest that manipulating D-ribose levels can influence drug metabolism and efficacy, highlighting its potential as a therapeutic adjunct .

Aplicaciones Científicas De Investigación

Metabolic Research

D-Ribose-13C-3 as a Tracer in Metabolic Studies

This compound is extensively used as a tracer in metabolic studies to investigate the dynamics of carbohydrate metabolism. Its incorporation into metabolic pathways allows researchers to track the utilization and conversion of ribose in different tissues. This application is particularly valuable in studies examining:

- ATP Synthesis : D-Ribose is integral to ATP production. By using this compound, researchers can trace the incorporation of ribose into ATP and assess the efficiency of energy production under various physiological and pathological conditions.

- Nucleotide Synthesis : D-Ribose serves as a precursor for nucleotide synthesis. The use of this compound helps elucidate the pathways involved in nucleotide metabolism, which is crucial for understanding cellular proliferation and repair mechanisms.

Clinical Applications

Therapeutic Potential in Energy Deficiency Conditions

D-Ribose has been studied for its therapeutic potential in conditions characterized by energy deficiency, such as:

- Congestive Heart Failure : Clinical trials have demonstrated that D-Ribose supplementation can improve cardiac function by enhancing ATP levels during ischemic episodes. A study indicated that patients with congestive heart failure who received D-Ribose showed improved myocardial tolerance to ischemia, suggesting its role in cardiac energy metabolism recovery .

- Chronic Fatigue Syndrome and Fibromyalgia : Research has shown significant improvements in energy levels, sleep quality, and overall well-being among patients with chronic fatigue syndrome and fibromyalgia after D-Ribose treatment . The use of this compound could further elucidate the mechanisms by which D-Ribose exerts these effects.

Investigating Pathophysiological Mechanisms

Role in Diabetic Complications

Recent studies have explored the role of D-Ribose in diabetic complications, particularly its involvement in glomerular injury and inflammation. Research indicates that long-term administration of D-Ribose can activate the NLRP3 inflammasome pathway, leading to podocyte injury and glomerular sclerosis through AGEs/RAGE signaling mechanisms . This highlights the dual nature of D-Ribose, where it can be both beneficial and detrimental depending on the context.

Comprehensive Data Table

Case Study 1: Impact on Congestive Heart Failure

A double-blind placebo-controlled trial involving 50 patients with congestive heart failure demonstrated that those receiving D-Ribose showed a statistically significant improvement in exercise capacity and myocardial function compared to the placebo group. Measurements included increased ATP levels post-exercise, indicating enhanced cardiac energy metabolism.

Case Study 2: Chronic Fatigue Syndrome

In a study involving 257 patients diagnosed with chronic fatigue syndrome, participants reported an average increase of 61% in energy levels after three weeks of D-Ribose supplementation. The results were measured using visual analog scales assessing various health parameters .

Mecanismo De Acción

The mechanism of action of D-Ribose-13C-3 involves its incorporation into metabolic pathways where it serves as a precursor for the synthesis of nucleotides and nucleic acids. It is phosphorylated to ribose-5-phosphate, which enters the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and the generation of reducing power in the form of NADPH .

Comparación Con Compuestos Similares

- d-Glucose-13c6

- d-Galactose-13c6

- d-Xylose-13c5

- d-Mannitol-1,6-13c2

Comparison: D-Ribose-13C-3 is unique due to its specific labeling at the ribose molecule, which makes it particularly useful for studying ribose metabolism and its role in various biological processes. In contrast, other labeled sugars like d-Glucose-13c6 and d-Galactose-13c6 are used to study different metabolic pathways .

Propiedades

Fórmula molecular |

C₄¹³CH₁₀O₅ |

|---|---|

Peso molecular |

151.12 |

Sinónimos |

Ribose-5-13C; D-(-)-Ribose-5-13C; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.